molecular formula C10H7FO3 B11823291 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-

3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-

Cat. No.: B11823291
M. Wt: 194.16 g/mol
InChI Key: QWFACAOXARREDJ-UHFFFAOYSA-N
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Description

3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- (CAS 16943-75-2) is a high-purity fine chemical supplied as a white to off-white crystalline powder with a typical purity of 99% . This compound belongs to the class of 2-oxo-3-butenoic acid derivatives and features a fluorophenyl group, making it a valuable building block in organic synthesis and medicinal chemistry research. The primary application of this compound is in the research and development of healing drugs, where it serves as a key synthetic intermediate . Its molecular structure, which includes both a carboxylic acid and an α,β-unsaturated ketone functionality, allows it to participate in various chemical transformations, such as Michael additions and cyclization reactions, to construct more complex molecular architectures. Researchers utilize this compound strictly for laboratory and research purposes. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use. Proper handling procedures are recommended, and the product should be stored in a sealed container, preserved under appropriate conditions to ensure long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7FO3

Molecular Weight

194.16 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C10H7FO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14)

InChI Key

QWFACAOXARREDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C(=O)O)F

Origin of Product

United States

Overview of α Keto Acids and Fluoroaryl Systems in Organic Synthesis and Medicinal Chemistry Research

α-Keto acids, also known as 2-oxoacids, are organic compounds containing a ketone group adjacent to a carboxylic acid. wikipedia.org This structural feature imparts a unique reactivity, making them versatile intermediates in a wide array of chemical transformations. mdpi.com In organic synthesis, α-keto acids serve as valuable precursors for the creation of more complex molecules, including amino acids, heterocyclic compounds, and various pharmaceuticals. mdpi.comfiveable.me Their ability to participate in reactions like esterification, nucleophilic addition, and reduction makes them powerful building blocks. mdpi.com Furthermore, they are recognized as green acylation agents, as their reactions can produce carbon dioxide as the primary byproduct. researchgate.net In medicinal chemistry and biology, α-keto acids are of fundamental importance, playing crucial roles in metabolic pathways such as the Krebs cycle and glycolysis. wikipedia.org

Fluoroaryl systems, which are aromatic compounds containing one or more fluorine atoms, are a cornerstone of modern drug discovery. The strategic incorporation of fluorine into a molecule can dramatically alter its physicochemical and biological properties. researchgate.net The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond can enhance metabolic stability, leading to a longer half-life for a drug in the body. nbinno.com Introducing fluorine can also modulate a compound's lipophilicity and basicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. nbinno.comnih.gov These modifications can lead to improved membrane permeability and stronger binding affinity to biological targets, ultimately enhancing the therapeutic efficacy of a drug candidate. nih.govresearchgate.net

Rationale for the Academic Investigation of 3 Butenoic Acid, 4 4 Fluorophenyl 2 Oxo

The academic interest in 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- stems from its hybrid structure, which synergistically combines the advantageous features of the aforementioned chemical classes. The molecule presents a compelling scaffold for investigation for several key reasons:

Multi-functional Platform: It serves as a multi-functional platform for chemical synthesis. The α-keto acid portion allows for a variety of derivatizations, while the conjugated double bond of the butenoic acid moiety offers a site for addition reactions.

Bioactivity Probe: The fluorophenyl group acts as a critical probe for exploring interactions with biological targets. By incorporating the 4-fluoro substituent, researchers can investigate how this specific modification influences enzyme inhibition or receptor binding compared to non-fluorinated analogs.

Biomarker Potential: Research has suggested that 4-(4-Fluorophenyl)-2-oxobut-3-enoic acid may function as a chemical inhibitor of specific enzymes, such as tiglic acid hydrolase, indicating its potential utility as a biomarker for certain diseases. biosynth.com

The combination of a reactive α-keto-enoic acid system with a metabolically robust and electronically distinct fluorophenyl ring provides a rich platform for academic exploration in the fields of synthetic methodology, bioorganic chemistry, and drug discovery.

Historical Context and Relevant Prior Research on Analogous Chemical Structures

While specific research on 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- is specialized, its investigation is built upon a foundation of prior work on analogous structures. The synthesis and evaluation of related aryl-substituted oxobutenoic acids have provided a critical framework for understanding the potential of this compound class.

A significant area of related research involves the study of 4-aryl-4-oxobut-2-enoic acid derivatives as enzyme inhibitors. For instance, a 2000 study published in the Journal of Medicinal Chemistry described the synthesis and structure-activity relationship of a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. nih.gov Notably, this study included compounds with a fluorophenyl moiety, such as 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid, demonstrating the early interest in fluorinated analogs for neuroprotective applications. nih.gov

Research into other substituted butanoic and butenoic acids has also informed the field. For example, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with other reagents has been used to prepare novel heterocyclic compounds with potential biological activity. researchgate.net These studies highlight the utility of the 4-oxo-butenoic acid scaffold as a versatile starting material for generating diverse chemical libraries for biological screening. The synthesis of various α-keto acids is also a well-established field, with numerous methods developed for their preparation, reflecting their importance as synthetic intermediates. organic-chemistry.org

The table below summarizes key findings from research on analogous compounds, providing context for the investigation of the title compound.

Compound/Analog ClassResearch FocusKey FindingsReference
4-Aryl-2-hydroxy-4-oxobut-2-enoic acidsInhibition of kynurenine-3-hydroxylaseFluorinated analogs showed potent enzyme inhibition and potential as neuroprotective agents. nih.gov
4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid DerivativesSynthesis of novel heterocyclic compoundsThe α,γ-diketo acid core was used to create compounds with analgesic and antibacterial activity. researchgate.net
4-Oxo-4-(3,4-dichlorophenyl)-2-butenoic acidPreparation of heterocyclic compoundsDemonstrated the utility of the butenoic acid scaffold as a versatile synthetic precursor. researchgate.net

Significance of the Butenoic Acid Scaffold and Fluorophenyl Moiety in Chemical Science

Retrosynthetic Analysis of 3-Butenoic Acid, 4-(4-fluorophenyl)-2-oxo-

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials.

For 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-, two primary disconnections are strategically considered. The most common approach involves an aldol-type condensation, which disconnects the C3-C4 bond. This pathway identifies 4-fluoroacetophenone and a glyoxylic acid equivalent as the key synthons. This strategy is attractive due to the direct formation of the α,β-unsaturated ketoacid framework.

A second strategic disconnection involves a Friedel-Crafts acylation. This approach breaks the bond between the fluorophenyl ring and the C4 carbon of the butenoic acid chain. This retrosynthetic path leads to fluorobenzene (B45895) and a suitable four-carbon acylating agent, such as maleic anhydride (B1165640). google.com This method is particularly effective for aromatic substrates and offers a direct route to the aryl ketone moiety. researchgate.net

Convergent and Linear Synthesis Approaches to 3-Butenoic Acid, 4-(4-fluorophenyl)-2-oxo-

Both linear and convergent strategies can be employed for the synthesis of the target molecule, built upon the disconnections identified in the retrosynthetic analysis.

Classical routes remain a cornerstone for the synthesis of 4-oxo-2-butenoic acid derivatives.

Aldol (B89426) Condensation: A prevalent and effective method is the aldol condensation between a methyl ketone and glyoxylic acid. nih.govsemanticscholar.org Specifically, the synthesis of (E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid has been achieved through the reaction of 4-fluoroacetophenone with glyoxylic acid. nih.govresearchgate.net This reaction is often catalyzed by acid, with studies showing that for aryl methyl ketones, tosic acid is a particularly effective promoter. nih.govncl.ac.ukrsc.org The reaction proceeds via the formation of an enol or enolate from the ketone, which then attacks the aldehyde of glyoxylic acid, followed by dehydration to yield the α,β-unsaturated system. This method is advantageous due to the use of readily accessible starting materials. semanticscholar.org

Friedel-Crafts Acylation: Another classical approach is the Friedel-Crafts acylation of an electron-rich arene with maleic anhydride. researchgate.netgoogle.com In this context, fluorobenzene could be acylated by maleic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. google.com This reaction directly forms the carbon-carbon bond between the aromatic ring and the butenoic acid backbone, yielding the desired product in a single step. However, this method can sometimes be limited by the reactivity of the aromatic substrate and the potential for side reactions. google.com

Modern catalytic methods offer alternative and often more efficient or versatile routes.

Palladium-Catalyzed Cross-Coupling Reactions: While direct synthesis of the target molecule via cross-coupling is less commonly reported, the principles are applicable for generating key precursors or analogs. For instance, palladium-catalyzed reactions like the Suzuki or Stille coupling could be envisioned. ysu.am A hypothetical route could involve the coupling of a 4-halobutenoyl precursor with a 4-fluorophenylboronic acid. Such methods are powerful for creating carbon-carbon bonds with high efficiency and functional group tolerance. ysu.amrsc.org The synthesis of related structures, such as 4-(4-fluorophenyl)-2(5H)-furanone, has been successfully achieved using palladium-catalyzed cross-coupling of a tosylated furanone with 4-fluorophenylboronic acid, demonstrating the viability of this approach for constructing the core 4-arylbutenolide skeleton. ysu.am

Optimization of Reaction Conditions and Yield for 3-Butenoic Acid, 4-(4-fluorophenyl)-2-oxo- Synthesis

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing reaction times and environmental impact.

The choice of solvent and reaction temperature significantly influences the outcome of the synthesis.

In the microwave-assisted aldol condensation synthesis of (E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid, temperature has been identified as a key parameter. nih.gov Studies have shown that for aryl ketones, heating at 160 °C provides the best results. nih.gov An increase in temperature to 180 °C led to degradation of the desired product, while shorter reaction times resulted in incomplete conversion of the starting material. nih.gov This highlights a narrow optimal temperature window for maximizing yield, which was reported to be 62% for the 4-fluorophenyl derivative under these optimized microwave conditions. nih.gov

The polarity of the solvent can also play a critical role, particularly in reactions involving ionic intermediates. In the oxidation of related keto acids, the reaction rate was observed to increase with a higher proportion of acetic acid in an aqueous-acetic acid medium. orientjchem.org This effect is attributed to the lowering of the solvent's dielectric constant, which can facilitate steps like the enolization of the keto group, a key intermediate step in reactions such as aldol condensations. orientjchem.org While specific solvent screening data for the synthesis of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- is not detailed in the provided results, the principles of optimizing solvent polarity to favor specific mechanistic pathways are broadly applicable. orientjchem.orgresearchgate.net

Interactive Data Table: Synthesis of 4-Aryl-4-oxo-2-butenoic Acids via Microwave-Assisted Aldol Condensation nih.gov

EntryAryl SubstituentYield (%)
14-Fluorophenyl62
22-Fluorophenyl76
33-Fluorophenyl52
44-Methoxyphenyl94
54-Cyanophenyl45
63-Bromophenyl78

Catalyst and Reagent Screening

The synthesis of 4-oxo-2-butenoic acids, including the 4-(4-fluorophenyl) derivative, is often achieved through an aldol condensation reaction between a methyl ketone and glyoxylic acid. Microwave-assisted organic synthesis has emerged as a powerful tool for this transformation, offering advantages such as reduced reaction times and improved yields. nih.govrsc.org

A common approach involves the condensation of 4-fluoroacetophenone with glyoxylic acid. The screening of catalysts and reagents is crucial for optimizing this reaction. For aryl methyl ketones, acidic catalysts have been shown to be effective. rsc.org Tosic acid, for instance, has been successfully employed in the microwave-assisted synthesis of various (E)-4-aryl-4-oxobut-2-enoic acids. nih.gov The reaction conditions can be fine-tuned by varying the solvent, temperature, and reaction time to maximize the yield of the desired product, (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid. nih.gov

Below is an interactive data table summarizing typical catalysts and reagents used in the synthesis of 4-aryl-4-oxobut-2-enoic acids, which are applicable to the synthesis of the target compound.

Catalyst/ReagentSubstrate 1Substrate 2Reaction TypeNotes
Tosic Acid4-FluoroacetophenoneGlyoxylic AcidAldol CondensationEffective for aryl methyl ketones under microwave irradiation. nih.govrsc.org
Pyrrolidine/Acetic AcidAliphatic Methyl KetoneGlyoxylic AcidAldol CondensationMore effective for aliphatic substrates. rsc.org
Sodium EthoxideAryl Methyl KetoneDiethyl Oxalate (B1200264)Claisen CondensationLeads to the formation of diketobutanoic esters, which are precursors to 4-aryl-2-hydroxy-4-oxobut-2-enoic acids. researchgate.net

Stereoselective Synthesis Considerations for Chiral Derivatives of 3-Butenoic Acid, 4-(4-fluorophenyl)-2-oxo-

The development of stereoselective methods for the synthesis of chiral derivatives of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- is of significant interest due to the importance of enantiomerically pure compounds in pharmacology. Three main strategies are employed: asymmetric catalysis, chiral auxiliary strategies, and biocatalytic transformations.

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction. For the synthesis of chiral derivatives of 4-(4-fluorophenyl)-2-oxobut-3-enoic acid, an asymmetric aldol reaction would be a plausible approach. While specific examples for this exact substrate are not extensively documented, the principles of asymmetric aldol reactions are well-established. Chiral Lewis acids or organocatalysts can be employed to facilitate the enantioselective addition of an enolate to glyoxylic acid or its derivatives. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed. For the synthesis of chiral derivatives of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-, a chiral auxiliary could be attached to a precursor molecule. For example, pseudoephedrine and oxazolidinones are commonly used chiral auxiliaries. wikipedia.orgsigmaaldrich.com The diastereoselective alkylation of an enolate derived from a pseudoephedrine amide is a well-established method for introducing chirality. harvard.edu This strategy could be adapted to synthesize enantiomerically enriched precursors to the target molecule.

Commonly used chiral auxiliaries and their potential applications are summarized in the table below.

Chiral AuxiliaryType of ReactionPotential Application
PseudoephedrineAsymmetric AlkylationSynthesis of chiral α-substituted carboxylic acid precursors. wikipedia.orgharvard.edu
OxazolidinonesAsymmetric Aldol ReactionStereoselective formation of β-hydroxy carbonyl compounds. wikipedia.orgsigmaaldrich.com
CamphorsultamMichael AdditionAsymmetric conjugate addition to α,β-unsaturated systems. wikipedia.org

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes such as oxidoreductases, lyases, and hydrolases can be used to perform stereoselective transformations. A relevant example is the conversion of 2-oxo-4-phenylbut-3-enoic acid into the corresponding (S)-2-amino acid using a recombinant Escherichia coli whole-cell catalyst over-expressing an aromatic transaminase. researchgate.net This demonstrates the potential for biocatalytic amination of the α-keto acid moiety of 4-(4-fluorophenyl)-2-oxobut-3-enoic acid to produce chiral amino acid derivatives with high enantiomeric purity. researchgate.net Furthermore, enzymatic reduction of the ketone or the double bond could also be explored to generate chiral alcohols or saturated derivatives.

Synthesis of Structurally Related Analogs and Precursors of 3-Butenoic Acid, 4-(4-fluorophenyl)-2-oxo-

The synthesis of structurally related analogs and precursors is crucial for structure-activity relationship (SAR) studies and the development of new chemical entities.

The 4-oxo-2-butenoic acid scaffold is a versatile intermediate that allows for various modifications. researchgate.net The introduction of a double bond in the butanoic acid chain, for example, can limit the free rotation of the molecule, which can be beneficial for biological activity. researchgate.net The synthesis of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their ester derivatives has been reported, including for the closely related 3-fluorophenyl analog. nih.gov These compounds can be synthesized from the corresponding aryl methyl ketones by condensation with diethyl oxalate followed by further transformations. researchgate.net

Furthermore, the double bond of the butenoic acid core can undergo various reactions, such as hydrogenation to produce the saturated analog, or Michael additions to introduce substituents at the 3-position. The carbonyl groups also offer sites for modification, for instance, through reduction to the corresponding alcohol or conversion to other functional groups. These modifications allow for the exploration of a wide chemical space around the 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- scaffold.

Variations in the Phenyl Substituent and Fluorination Pattern

The structural diversity of 4-aryl-2-oxobut-3-enoic acid derivatives is primarily achieved by modifying the starting aromatic precursor. Traditional synthetic approaches often rely on classical reactions such as Friedel-Crafts acylation and aldol-type condensations. These methods allow for the introduction of a wide range of substituents on the phenyl ring, including various fluorination patterns.

One common strategy involves the aldol condensation of a substituted acetophenone (B1666503) with glyoxylic acid. This approach is versatile, as a diverse array of commercially available or synthetically accessible acetophenones can be employed. For instance, to introduce different fluorination patterns, one could start with ortho-, meta-, or para-fluoroacetophenone, or even polyfluorinated acetophenones. The reaction conditions for such condensations can be tuned, for example, by using microwave assistance in the presence of catalysts like pyrrolidinium (B1226570) acetate (B1210297) or p-toluenesulfonic acid. mdpi.com

Another established route is the Friedel-Crafts acylation of a substituted benzene (B151609) derivative with maleic anhydride. mdpi.com This method is particularly useful for electron-rich aromatic compounds. The nature and position of the substituents on the benzene ring will dictate the regioselectivity and efficiency of the acylation. For example, using fluorobenzene as the starting material would lead to a mixture of ortho and para isomers, with the para-substituted product, 4-(4-fluorophenyl)-4-oxobut-2-enoic acid, often being the major product due to steric hindrance.

The table below summarizes various synthetic approaches to introduce different phenyl substituents and fluorination patterns in the 4-aryl-2-oxobut-3-enoic acid scaffold, based on analogous reactions reported in the literature.

Starting MaterialsReaction TypePhenyl Substituent VariationFluorination Pattern VariationReference
Substituted Acetophenone + Glyoxylic AcidAldol CondensationElectron-donating or -withdrawing groups on the phenyl ringMono-, di-, or poly-fluorination at various positions mdpi.com
Substituted Benzene + Maleic AnhydrideFriedel-Crafts AcylationPrimarily for electron-rich aromatic ringsPositional isomers (ortho, meta, para) depending on directing effects mdpi.com
4-Aryl-2-hydroxy-4-oxobut-2-enoic acidsDerivatizationA wide range of aryl groupsIncluding 3-fluorophenyl derivatives nih.gov
Substituted 1-arylethanolsCopper-catalyzed Oxidation/AmidationAryl groups amenable to the initial alcohol synthesisDependent on the availability of the fluorinated aryl ethanol

This table is generated based on general synthetic methods for related compounds and does not represent a direct synthesis of the title compound unless explicitly stated.

Research into the synthesis of related compounds, such as 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, has demonstrated the successful incorporation of a 3-fluorophenyl substituent, indicating the feasibility of synthesizing various fluorinated analogs. nih.gov The choice of synthetic route will ultimately depend on the availability of starting materials, desired substitution pattern, and scalability of the reaction.

Flow Chemistry and Continuous Synthesis Approaches for 3-Butenoic Acid, 4-(4-fluorophenyl)-2-oxo-

A plausible continuous flow approach for the synthesis of 4-(4-fluorophenyl)-2-oxobut-3-enoic acid could be adapted from the aldol condensation reaction. In a hypothetical flow setup, a stream of 4-fluoroacetophenone and a stream of glyoxylic acid, each dissolved in a suitable solvent, would be continuously pumped and mixed in a T-junction. This reaction mixture would then enter a heated capillary or packed-bed reactor. The use of a solid-supported catalyst in a packed-bed reactor could simplify purification by allowing for the continuous collection of the product stream, with the catalyst being retained in the reactor.

Key parameters that would need to be optimized in such a flow synthesis include:

Reactor Type: Capillary reactor, microreactor, or packed-bed reactor.

Temperature: Precise temperature control can significantly influence reaction kinetics and selectivity.

Flow Rate and Residence Time: The time the reactants spend in the heated zone of the reactor is crucial for achieving high conversion.

Solvent: The choice of solvent must ensure the solubility of all reactants and products and be compatible with the reactor materials.

Catalyst: For a packed-bed reactor, the choice of a robust, immobilized catalyst is critical for long-term operation.

The table below outlines a conceptual flow chemistry setup for the synthesis of 4-(4-fluorophenyl)-2-oxobut-3-enoic acid based on established flow chemistry principles for similar transformations.

ParameterDescriptionPotential Values/Conditions
Reactant A Solution of 4-fluoroacetophenone in a suitable solvent.0.1 - 1.0 M in an organic solvent like acetonitrile (B52724) or an alcohol.
Reactant B Solution of glyoxylic acid in a compatible solvent.0.1 - 1.0 M in water or a polar organic solvent.
Pumping System Syringe pumps or HPLC pumps for precise control of flow rates.Flow rates ranging from µL/min to mL/min depending on the reactor volume.
Reactor Heated capillary or a packed-bed reactor containing an immobilized catalyst (e.g., a solid-supported acid or base).Reactor volume from a few microliters to several milliliters. Temperature range: 50 - 150 °C.
Back Pressure Regulator To maintain the solvent in the liquid phase at elevated temperatures and control the pressure within the system.10 - 20 bar.
Collection Continuous collection of the product stream for subsequent work-up and purification.Collection in a cooled vessel. Inline analysis (e.g., with UV-Vis or IR spectroscopy) could be used for reaction monitoring.

This table represents a hypothetical flow chemistry setup and would require experimental optimization.

The development of a continuous flow process for the synthesis of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- and its derivatives would be a significant advancement, enabling more efficient and scalable production of these valuable compounds for further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, it is possible to map the complete connectivity and spatial arrangement of atoms within a molecule. For 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-, a suite of NMR experiments provides a definitive confirmation of its structure.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F)

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton environment. The protons of the 4-fluorophenyl group would appear as multiplets in the aromatic region. The vinyl protons are expected to show characteristic chemical shifts and a large coupling constant, indicative of their trans relationship. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display signals for each unique carbon atom. The carbonyl carbons of the ketone and carboxylic acid are expected at the downfield end of the spectrum. The carbons of the 4-fluorophenyl ring will show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom. A single resonance is expected for the fluorine atom on the phenyl ring, and its chemical shift would be indicative of its electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- (Predicted values are based on established principles of NMR spectroscopy and comparison with similar structures.)

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Hα (vinyl)~7.0 - 7.5 (d)~125 - 135
Hβ (vinyl)~7.5 - 8.0 (d)~140 - 150
Aromatic H~7.1 - 7.3 (m)~115 - 117 (d, JCF ≈ 22 Hz)
Aromatic H~7.9 - 8.1 (m)~131 - 133 (d, JCF ≈ 9 Hz)
COOH~10 - 13 (br s)~165 - 175
C=O (keto)-~190 - 200
C-F-~165 (d, JCF ≈ 255 Hz)
Aromatic C-~130 - 131

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A strong cross-peak between the two vinyl protons would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to confirm the E stereochemistry of the double bond through the observation of a cross-peak between the vinyl protons and the adjacent aromatic protons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement.

Electrospray Ionization (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like carboxylic acids. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be the prominent ion. The high-resolution measurement of these ions would allow for the confident determination of the molecular formula, C₁₀H₇FO₃.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

MALDI is another soft ionization technique, though it is more commonly used for larger molecules. For a small molecule like 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-, MALDI-MS could also be employed, likely showing the molecular ion or adducts with the matrix or salts present.

Table 2: Predicted HRMS Data for 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-

IonCalculated m/z
[C₁₀H₇FO₃ + H]⁺195.0452
[C₁₀H₇FO₃ - H]⁻193.0306
[C₁₀H₇FO₃ + Na]⁺217.0271

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing further structural information. Common fragmentation pathways for similar compounds often involve the loss of small neutral molecules.

For 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-, likely fragmentation pathways in positive ion ESI-MS/MS of the [M+H]⁺ ion could include:

Loss of H₂O: Dehydration is a common fragmentation pathway for carboxylic acids.

Loss of CO: Decarbonylation from the keto group is a possibility.

Loss of CO₂: Decarboxylation from the carboxylic acid group is a highly probable fragmentation.

Cleavage of the C-C bond between the carbonyls: This would lead to fragments corresponding to the fluorophenyl acylium ion and the rest of the molecule.

In negative ion mode, the fragmentation of the [M-H]⁻ ion would likely be dominated by the loss of CO₂.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. The interaction of infrared radiation or scattered light with the molecule provides a unique fingerprint based on its structure.

For 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its constituent functional groups. Due to the absence of specific experimental data in the literature, a predictive analysis based on known vibrational frequencies for similar functional groups is presented.

Expected Vibrational Modes:

C=O Stretching: The molecule contains two carbonyl groups (ketone and carboxylic acid). The ketonic C=O stretch typically appears in the range of 1700-1725 cm⁻¹. The carboxylic acid C=O stretch is usually observed at a higher frequency, around 1750-1770 cm⁻¹. Conjugation with the C=C double bond would be expected to lower these frequencies.

O-H Stretching: The carboxylic acid functional group will display a broad O-H stretching band, typically in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers.

C=C Stretching: The alkene C=C stretching vibration is expected in the 1600-1680 cm⁻¹ region.

C-F Stretching: The presence of the fluorophenyl group will give rise to a strong C-F stretching band, typically found in the 1000-1400 cm⁻¹ range.

Aromatic C-H and C=C Stretching: The benzene ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would be necessary to assign the specific frequencies and understand the coupling of different vibrational modes.

Functional GroupExpected Vibrational ModePredicted Frequency Range (cm⁻¹)
Carboxylic AcidO-H Stretch (broad)2500 - 3300
Carboxylic AcidC=O Stretch1750 - 1770
KetoneC=O Stretch (conjugated)1680 - 1700
AlkeneC=C Stretch1600 - 1680
Aromatic RingC=C Stretch1450 - 1600
FluorophenylC-F Stretch1000 - 1400

Single-Crystal X-ray Diffraction Analysis of 3-Butenoic Acid, 4-(4-fluorophenyl)-2-oxo- and Its Crystallized Derivatives

Crystal Packing and Intermolecular Interactions

If a crystal structure were available, the analysis of crystal packing would reveal how individual molecules are arranged in the crystal lattice. Key intermolecular interactions that would be anticipated for this molecule include:

Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules would form hydrogen-bonded dimers, a common structural motif for carboxylic acids.

π-π Stacking: The presence of the aromatic fluorophenyl ring could lead to π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal lattice.

Understanding these interactions is crucial for rationalizing the physical properties of the solid state, such as melting point and solubility.

Absolute Configuration Determination

For chiral molecules, single-crystal X-ray diffraction can be used to determine the absolute configuration of a specific enantiomer, provided that a suitable single crystal can be grown. Techniques such as anomalous dispersion, often requiring the presence of a heavy atom, are employed for this purpose. As 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- is achiral, this subsection is not directly applicable unless chiral derivatives are synthesized.

Interaction TypePotential Functional Groups Involved
Strong Hydrogen BondingCarboxylic acid dimers (O-H···O)
π-π StackingFluorophenyl rings
Weak Hydrogen BondingC-H···O (carbonyl, carboxylic acid), C-H···F

Circular Dichroism (CD) Spectroscopy for Chiral Analysis of Enantiopure Forms

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules. Since 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- is an achiral molecule, it would not exhibit a CD spectrum. However, if chiral derivatives were to be synthesized, or if the molecule were placed in a chiral environment, CD spectroscopy could be employed. For enantiopure samples of such a chiral derivative, the CD spectrum would show characteristic positive or negative bands (Cotton effects) corresponding to electronic transitions. The spectrum of one enantiomer would be a mirror image of the other. This technique is highly sensitive to the stereochemistry of the molecule.

Advanced hyphenated techniques (e.g., GC-MS, LC-MS, LC-NMR) in structural analysis

Hyphenated analytical techniques combine a separation method with a spectroscopic detection method, providing comprehensive information about the components of a mixture and their individual structures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. For 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-, derivatization would likely be necessary to increase its volatility for GC analysis. The mass spectrum obtained would provide information on the molecular weight of the derivatized compound and its fragmentation pattern, which can be used for structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. The compound would first be separated by liquid chromatography, and the eluting components would be analyzed by mass spectrometry. This would provide the molecular weight of the compound and, with tandem mass spectrometry (MS/MS), detailed structural information from its fragmentation.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR combines the separation power of LC with the detailed structural information provided by NMR. This technique would allow for the acquisition of NMR spectra of the isolated compound, providing unambiguous structural confirmation.

While no specific studies employing these techniques for the detailed analysis of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- are available, they represent standard methodologies for the characterization of such a compound.

TechniqueInformation ProvidedApplicability Notes
GC-MSMolecular weight and fragmentation pattern of volatile derivatives.Requires derivatization to increase volatility.
LC-MSMolecular weight and fragmentation pattern.Highly suitable for direct analysis.
LC-NMRUnambiguous structural confirmation through NMR spectra.Powerful tool for complete structural elucidation.

Computational Analysis of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-: A Theoretical Investigation

Detailed computational studies on 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-, a fluorinated derivative of butenoic acid, are limited in publicly available scientific literature. This article, therefore, outlines the theoretical and computational methodologies that would be employed to investigate its electronic structure, reactivity, and potential biological interactions.

Investigation of Biological Interactions and Molecular Mechanisms of 3 Butenoic Acid, 4 4 Fluorophenyl 2 Oxo in Vitro

Target Identification and Validation Strategies (In Vitro Biochemical Assays)

Identifying the molecular targets of a compound is a critical first step in understanding its mechanism of action. In vitro biochemical assays, which utilize purified cellular components, are fundamental to this process.

Enzyme Inhibition/Activation Studies (e.g., Kinases, Proteases, Dehydrogenases)

Enzymes are common targets for therapeutic agents. The potential for 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- to modulate enzyme activity can be assessed using various inhibition or activation assays. Studies on analogous compounds suggest that this molecule could interact with several classes of enzymes.

For instance, a structurally related compound, (E)-4-(4-chlorophenyl)-2-oxo-3-butenoic acid, has been identified as an irreversible inactivator of brewers' yeast pyruvate (B1213749) decarboxylase (PDC). nih.gov This compound exhibits complex inhibitory kinetics, suggesting binding to both a catalytic site and a regulatory site on the enzyme. nih.gov Such findings indicate that the α,β-unsaturated keto-acid moiety is reactive and capable of forming covalent bonds with enzyme active sites.

Other butenoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation. nih.gov 4-Phenyl-3-butenoic acid, for example, functions as an HDAC inhibitor, leading to increased histone acetylation. nih.gov Given these precedents, a comprehensive screening of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- against a panel of purified enzymes, including dehydrogenases, kinases, and proteases, would be a logical step in target identification.

Table 1: Inhibitory constants (Ki) of (E)-4-(4-chlorophenyl)-2-oxo-3-butenoic acid against Pyruvate Decarboxylase. nih.gov
EnzymeBinding SiteInhibitory Constant (Ki)
Pyruvate Decarboxylase (PDC)Catalytic Site0.7 mM
Regulatory Site0.3 mM

Receptor Binding Assays with Purified Proteins

To determine if 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- interacts with specific cellular receptors, in vitro binding assays using purified protein are employed. These assays typically involve incubating the compound with a purified receptor and measuring the extent of binding. Radioligand binding assays are a common method, where a radioactive version of a known ligand is displaced by the test compound, allowing for the determination of binding affinity. This approach would be valuable for screening the compound against a panel of known receptors to identify potential interactions.

Affinity Chromatography and Pull-Down Assays for Target Isolation

Affinity chromatography is a powerful technique for identifying the unknown cellular targets of a compound. In this method, 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- would be chemically immobilized onto a solid support matrix, such as agarose (B213101) beads. A cellular lysate containing a complex mixture of proteins is then passed over this matrix. Proteins that have an affinity for the compound will bind to the matrix, while other proteins will wash through. The bound proteins can then be eluted and identified using techniques like mass spectrometry. This unbiased approach can reveal novel protein targets and provide new insights into the compound's mechanism of action.

Cellular Pathway Modulation Investigations (In Vitro Cell-Based Assays)

Following the identification of potential molecular targets, cell-based assays are essential to understand how a compound affects cellular processes and signaling pathways within a living cell.

Apoptosis Induction Pathways in Cell Lines

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anti-cancer agents exert their effects by inducing apoptosis. The potential of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- to induce apoptosis can be investigated in various cancer cell lines.

The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Key markers of apoptosis include the activation of caspase enzymes (e.g., caspase-3, -8, -9), the cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins. mdpi.com For example, some compounds induce apoptosis by increasing the expression of death receptors like DR3. nih.gov Western blot analysis and flow cytometry are common methods to measure these apoptotic markers and determine which pathway is activated.

Table 2: Hypothetical Western Blot Analysis of Apoptosis Markers in a Cancer Cell Line Treated with 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-.
Protein MarkerControl (Untreated)TreatedExpected Outcome if Apoptosis is Induced
Cleaved Caspase-3LowHighIncrease
Cleaved PARPLowHighIncrease
Bcl-2HighLowDecrease
BaxLowHighIncrease

Cell Cycle Regulation Analysis in Cultured Cells

The cell cycle is a series of events that leads to cell division and replication. mdpi.com Uncontrolled cell cycle progression is another hallmark of cancer. Compounds that can arrest the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phases) are of significant interest as potential anti-cancer agents.

The effect of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- on the cell cycle can be analyzed using flow cytometry. frontiersin.org In this technique, cells are treated with the compound, stained with a fluorescent DNA-binding dye (like propidium (B1200493) iodide), and then analyzed to determine the percentage of cells in each phase of the cell cycle. For example, a compound that causes G1 arrest would lead to an accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phases. frontiersin.orgresearchgate.net Further molecular analysis could involve examining the levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.gov

Table 3: Hypothetical Cell Cycle Distribution Analysis by Flow Cytometry.
Treatment Group% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Untreated)55%30%15%
Treated with 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-75%15%10%

Autophagy Modulation Studies in Cellular Models

Currently, there is a lack of publicly available scientific literature detailing the specific effects of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- on autophagy modulation in cellular models. While research exists on the biological activities of structurally related compounds, the direct impact of this particular molecule on autophagic pathways has not been reported. Future in vitro studies would be necessary to elucidate whether 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- can induce or inhibit autophagy, and to identify the cellular and molecular mechanisms involved. Such investigations would typically involve treating relevant cell lines with the compound and monitoring key autophagy markers.

Inflammatory Mediator Modulation in Immune Cell Lines

Detailed studies concerning the modulation of inflammatory mediators by 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- in immune cell lines are not available in the current body of scientific research. The potential for this compound to alter the production of cytokines, chemokines, and other inflammatory molecules in immune cells such as macrophages, lymphocytes, or dendritic cells remains to be determined. Experimental approaches to investigate these effects would include stimulating immune cell lines in the presence of the compound and quantifying the release of various inflammatory mediators.

Analysis of Macromolecular Interactions of 3-Butenoic Acid, 4-(4-fluorophenyl)-2-oxo-

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

There are no published studies that have utilized Surface Plasmon Resonance (SPR) to analyze the binding kinetics and thermodynamics of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- with any specific macromolecular target. SPR is a powerful technique for real-time monitoring of molecular interactions, and its application could provide valuable data on the association and dissociation rate constants, as well as the affinity of this compound for potential protein targets.

X-ray Crystallography and Cryo-EM of Compound-Target Complexes

To date, no X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) structures of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- in complex with a biological macromolecule have been deposited in public databases. These structural biology techniques are instrumental in providing atomic-level insights into the binding mode and interactions of a small molecule with its target protein, which is essential for structure-based drug design and understanding its mechanism of action.

Studies on the Impact of 3-Butenoic Acid, 4-(4-fluorophenyl)-2-oxo- on Specific Gene Expression (In Vitro)

The in vitro effects of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- on gene expression are a subject of growing interest, particularly concerning its potential modulation of genes implicated in cellular processes such as proliferation, apoptosis, and cell cycle regulation. While direct studies on this specific molecule are limited, valuable insights can be drawn from research on structurally analogous compounds, such as 4-phenyl-3-butenoic acid (PBA). These related molecules have been identified as inhibitors of histone deacetylase (HDAC) enzymes, a key mechanism that leads to alterations in gene expression. nih.govnih.gov

HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, compounds like PBA can increase histone acetylation, resulting in a more open chromatin conformation that allows for the transcription of various genes. This mechanism provides a framework for understanding the potential impact of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- on gene expression.

In vitro studies on related compounds have demonstrated significant changes in the expression of genes involved in cell cycle control and tumor suppression. For instance, the expression of genes that halt cell cycle progression is often upregulated, while genes that promote cell growth may be downregulated.

Table 1: Hypothetical Modulation of Cell Cycle Regulatory Gene Expression by 3-Butenoic Acid, 4-(4-fluorophenyl)-2-oxo- in Cancer Cell Lines (In Vitro)

GeneFunctionPredicted Change in ExpressionPutative Mechanism
p21 (CDKN1A) Cyclin-dependent kinase inhibitor, cell cycle arrestUpregulationIncreased histone acetylation at the promoter region
Cyclin D1 (CCND1) Promotes G1/S phase transitionDownregulationAltered transcription factor binding due to chromatin remodeling
c-Myc Transcription factor, promotes cell proliferationDownregulationIndirect regulation via pathways affected by HDAC inhibition

Furthermore, the expression of genes involved in apoptosis, or programmed cell death, is another critical area of investigation. HDAC inhibitors have been shown to upregulate the expression of pro-apoptotic genes, thereby promoting the elimination of abnormal cells.

Table 2: Hypothetical Modulation of Apoptosis-Related Gene Expression by 3-Butenoic Acid, 4-(4-fluorophenyl)-2-oxo- in Cancer Cell Lines (In Vitro)

GeneFunctionPredicted Change in ExpressionPutative Mechanism
Bax Pro-apoptotic proteinUpregulationEnhanced transcriptional activation
Bcl-2 Anti-apoptotic proteinDownregulationRepression of gene promoter activity
Caspase-3 (CASP3) Executioner caspase in apoptosisUpregulationActivation of apoptotic signaling pathways

It is important to note that the precise effects on gene expression can be cell-type specific and depend on the underlying genetic and epigenetic landscape of the cells being studied. The fluorophenyl substitution in 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- may also influence its potency and specificity towards different HDAC isoforms, potentially leading to a unique gene expression profile compared to its non-fluorinated analogs.

Future in vitro research, such as quantitative real-time polymerase chain reaction (qRT-PCR) and microarray analysis, on various cell lines treated with 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- is necessary to definitively characterize its impact on specific gene expression and to elucidate the full spectrum of its molecular mechanisms. Such studies will be crucial in determining its potential as a modulator of cellular pathways.

Medicinal Chemistry and Structure Activity Relationship Sar Endeavors for 3 Butenoic Acid, 4 4 Fluorophenyl 2 Oxo Analogs

Design Principles for Novel Analogs Based on 3-Butenoic Acid, 4-(4-fluorophenyl)-2-oxo-

The design of new chemical entities based on a lead compound like 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- involves established medicinal chemistry principles. These strategies are employed to explore new chemical space, improve target engagement, and secure intellectual property.

Bioisosterism is a foundational strategy in drug design where an atom or a group of atoms is exchanged with an alternative, broadly similar group to create a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com This technique is used to modulate physicochemical properties, enhance activity, alter pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.comresearchgate.net For the 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- scaffold, several key bioisosteric replacements can be considered.

Carboxylic Acid Replacements: The carboxylic acid moiety is a critical functional group, often involved in hydrogen bonding interactions with biological targets. However, it can also lead to poor bioavailability. Bioisosteric replacement of the carboxylic acid with groups like tetrazoles, hydroxamic acids, or sulfonamides can maintain the key acidic proton and hydrogen bonding capabilities while potentially improving pharmacokinetic properties.

Phenyl Ring Replacements: The 4-fluorophenyl group is a common motif, but its aromatic nature can lead to metabolic liabilities. pharmablock.comnih.gov Replacing this ring with other bioisosteres is a common strategy. Saturated aliphatic rings, such as bicyclo[1.1.1]pentane (BCP) or bridged piperidines, can mimic the para-substitution pattern of the phenyl ring while improving properties like solubility and metabolic stability. pharmablock.comnih.govresearchgate.net Heterocyclic rings like pyridine (B92270) or thiophene (B33073) can also serve as bioisosteres, introducing different electronic properties and potential new interaction points. cambridgemedchemconsulting.com

Fluorine and Keto Group Replacements: The fluorine atom can be replaced with other halogens (Cl, Br) or small electron-withdrawing groups like a cyano (-CN) or trifluoromethyl (-CF3) group to probe the electronic requirements at this position. The ketone's carbonyl group (-C=O) could be replaced by an oxime or a sulfone to alter electronic distribution and geometry.

Original Functional GroupPotential Bioisosteric ReplacementRationale for Replacement
Carboxylic Acid (-COOH)Tetrazole, Sulfonamide, Hydroxamic AcidMaintain acidic properties and hydrogen bonding while improving pharmacokinetic profile. drugdesign.org
4-Fluorophenyl RingPyridyl, Thienyl, Bicyclo[1.1.1]pentane (BCP), Bridged PiperidineModulate electronics, improve solubility, and reduce metabolic oxidation. cambridgemedchemconsulting.compharmablock.comnih.gov
Fluorine (-F)-Cl, -Br, -CN, -CF3, -OH, -OMeProbe steric and electronic effects at the para position of the phenyl ring. cambridgemedchemconsulting.com
Ketone (-C=O-)Oxime (=N-OH), Sulfone (-SO2-)Alter hydrogen bonding capacity, polarity, and metabolic stability.

Scaffold hopping is a drug design strategy aimed at identifying structurally novel compounds that retain the biological activity of a known parent molecule by modifying the central core structure. bhsai.orgnih.gov This approach is valuable for discovering new chemotypes with improved properties or for navigating existing patent landscapes. nih.govniper.gov.in For 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-, a scaffold hop would involve replacing the α-keto-unsaturated carboxylic acid core.

Potential scaffold hopping strategies could include:

Heterocycle Replacements: The butenoic acid chain could be replaced by or incorporated into a heterocyclic ring system, such as a pyridazinone, furanone, or thiazole. researchgate.netepa.gov This maintains a degree of rigidity and orients the key pharmacophoric elements—the aryl group and the acidic moiety—in a spatially similar manner to the original scaffold.

Ring Opening or Closure: If the butenoic acid scaffold were part of a larger ring system in a different analog, ring-opening strategies could generate novel, more flexible scaffolds. Conversely, introducing cyclization within the butenoic acid chain could create rigid analogs to lock in a specific bioactive conformation. bhsai.org

Original ScaffoldHypothetical Hopped ScaffoldKey Features Maintained
4-Aryl-2-oxobut-3-enoic acidSubstituted PyridazinoneAryl substituent, hydrogen bond acceptor (carbonyl), potential for acidic proton.
4-Aryl-2-oxobut-3-enoic acidSubstituted ThiazoleAryl substituent, placement of a carboxylic acid or bioisostere.
4-Aryl-2-oxobut-3-enoic acidSubstituted FuranoneAryl substituent, carbonyl group, constrained conformation. epa.gov

Fragment-based drug design (FBDD) is an approach that begins by identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. frontiersin.orgnih.gov These initial fragment hits are then optimized and grown into more potent, drug-like lead compounds. acs.orgyoutube.com This method contrasts with high-throughput screening (HTS) by using smaller libraries and focusing on the quality and efficiency of the binding interactions. nih.govnih.gov

An FBDD approach utilizing the 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- structure could proceed in several ways:

Deconstruction: The parent molecule can be deconstructed into its constituent fragments, such as the 4-fluorophenyl group, the α-keto acid moiety, or the vinyl ketone. These fragments could then be included in a library to screen against a target of interest.

Fragment Growing: If a small fragment, for example, 4-fluoroacetophenone, is identified as a binder to a target protein, it could be "grown" by adding chemical moieties step-by-step. Guided by structural information from techniques like X-ray crystallography, chemists could elaborate the fragment to include the butenoic acid portion, thereby reconstructing the original scaffold in a way that optimizes its interaction with the binding site. youtube.com

Fragment Linking/Merging: If two different fragments are found to bind in adjacent pockets of a target protein, they can be linked together to create a single, more potent molecule. youtube.com For instance, if a fluorophenyl fragment and a separate maleic acid fragment were identified as binders, a synthetic strategy could be devised to link them, creating an analog of the parent compound.

The key advantage of FBDD is that it allows for a more rational and efficient exploration of chemical space, often leading to lead compounds with better physicochemical properties compared to those derived from HTS. nih.gov

Systematic Derivatization and Chemical Space Exploration around 3-Butenoic Acid, 4-(4-fluorophenyl)-2-oxo-

Systematic derivatization involves the synthesis of a series of related compounds from a central scaffold to build a structure-activity relationship (SAR). This process helps identify which parts of the molecule are essential for activity and which can be modified to improve other properties.

Modification of the carboxylic acid group into esters and amides is a common strategy to alter polarity, solubility, and cell permeability. Research on related 4-aryl-2-hydroxy-4-oxobut-2-enoic acids has shown that such derivatization significantly impacts biological activity. For instance, in a series of kynurenine-3-hydroxylase inhibitors, both the free acids and their corresponding methyl esters demonstrated potent enzymatic inhibition. nih.govresearchgate.net This suggests that in some contexts, the ester may act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid, or that the ester itself can effectively interact with the target. nih.govresearchgate.net

The synthesis of various anilides and esters of related 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids has also been reported, leading to compounds with moderate anti-inflammatory and antimicrobial activities. researchgate.net

Compound SeriesDerivative TypeObserved Biological ActivityReference
4-Aryl-2-hydroxy-4-oxobut-2-enoic acidsMethyl EstersPotent inhibitors of kynurenine-3-hydroxylase. nih.govresearchgate.net nih.gov, researchgate.net
4-Aryl-2-methylenehydrazino-4-oxobut-2-enoic acidsAnilides and EstersModerate anti-inflammatory, analgesic, and antimicrobial activity. researchgate.net researchgate.net

Exploring different substituents on the 4-phenyl ring is crucial for understanding the SAR. Studies on related 4-aryl-2-hydroxy-4-oxobut-2-enoic acid inhibitors of kynurenine-3-hydroxylase have provided valuable insights. nih.govresearchgate.net In this series, substitutions on the phenyl ring were explored, revealing that analogs with 3-chloro and 3-fluoro substitutions were among the most potent compounds identified. nih.govresearchgate.net This indicates that the position and electronic nature of the substituent on the phenyl ring are critical determinants of activity. The 4-fluoro substitution, as seen in the parent compound, is a common feature in many biologically active molecules, but these findings suggest that exploring other positions and types of halogens can be a fruitful strategy.

Parent ScaffoldRing ModificationEffect on Activity (Kynurenine-3-Hydroxylase Inhibition)Reference
4-Aryl-2-hydroxy-4-oxobut-2-enoic acidPhenyl replaced with 3-ChlorophenylPotent inhibition. nih.govresearchgate.net nih.gov, researchgate.net
4-Aryl-2-hydroxy-4-oxobut-2-enoic acidPhenyl replaced with 3-FluorophenylPotent inhibition. nih.govresearchgate.net nih.gov, researchgate.net

Further exploration could involve introducing a wider range of electron-donating and electron-withdrawing groups at various positions (ortho, meta, and para) of the phenyl ring to build a comprehensive Quantitative Structure-Activity Relationship (QSAR) model.

Applications of 3 Butenoic Acid, 4 4 Fluorophenyl 2 Oxo in Organic Synthesis and Materials Science Research

3-Butenoic Acid, 4-(4-fluorophenyl)-2-oxo- as a Building Block for Complex Molecules

The intrinsic reactivity of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- makes it a valuable precursor for the synthesis of intricate molecular architectures. Its Michael acceptor capabilities, coupled with the reactivity of its ketone and carboxylic acid functionalities, provide multiple avenues for chemical modification and elaboration.

Role in Heterocyclic Synthesis

The structural framework of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- is well-suited for the construction of various heterocyclic systems, which are foundational to many pharmaceuticals and biologically active compounds. The presence of multiple reactive sites allows for a range of cyclization strategies.

Derivatives of 4-oxo-2-butenoic acid are known to be effective precursors for a variety of heterocyclic compounds. For instance, reactions with hydrazine derivatives can yield pyridazinones , which are known to possess a wide array of biological activities, including anti-inflammatory properties. The reaction of the carbonyl group and the α,β-unsaturated system with binucleophiles can lead to the formation of other important heterocyclic scaffolds.

The general reactivity of 4-aryl-4-oxo-2-butenoic acids suggests that the 4-fluorophenyl derivative can be a key starting material for synthesizing:

Pyrazoles: By reacting with hydrazine and its derivatives, the diketo-acid functionality can be transformed into a pyrazole ring, a core structure in many pharmaceutical agents.

Thiophenes: Treatment with sulfur-donating reagents can facilitate the synthesis of thiophene (B33073) derivatives, which are important in materials science and medicinal chemistry.

Pyridines and Pyrimidines: Condensation reactions with appropriate nitrogen-containing reagents can lead to the formation of pyridine (B92270) and pyrimidine rings, fundamental components of nucleic acids and numerous drugs.

The electron-withdrawing nature of the 4-fluorophenyl group can influence the reactivity of the molecule, potentially enhancing the rates of nucleophilic attack at the β-position of the butenoic acid chain, thereby facilitating these cyclization reactions.

Application in Natural Product Total Synthesis

While direct and specific examples of the application of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- in the total synthesis of natural products are not extensively documented in publicly available literature, its structural motifs are present in various natural compounds. The α,β-unsaturated ketone moiety is a common feature in many biologically active natural products.

The versatility of this building block suggests its potential utility in synthetic strategies targeting complex natural products. For instance, it could serve as a key fragment in a convergent synthesis, where different parts of a target molecule are synthesized separately and then joined together. The reactivity of the compound allows for its incorporation into larger molecular frameworks through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Participation in Name Reactions and Novel Reaction Discovery

The multifunctional nature of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- makes it a plausible substrate for several classic and modern name reactions in organic chemistry. Although specific documented instances involving this exact compound are limited, its structural components suggest potential applicability in the following transformations:

Michael Addition: As a quintessential Michael acceptor, this compound can react with a wide range of nucleophiles, including enolates, amines, and thiols. organic-chemistry.orgmasterorganicchemistry.comadichemistry.com This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation.

Wittig and Horner-Wadsworth-Emmons Reactions: The ketone carbonyl group can undergo olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, to introduce new carbon-carbon double bonds with control over stereochemistry. nrochemistry.comwikipedia.orgalfa-chemistry.comorganic-chemistry.orgwikipedia.orgyoutube.comlumenlearning.comslideshare.netlibretexts.orgmasterorganicchemistry.com

Robinson Annulation: The α,β-unsaturated ketone system is a key component in the Robinson annulation, a powerful method for the formation of six-membered rings. nih.govwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation.

The exploration of the reactivity of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- could also lead to the discovery of novel chemical transformations, particularly in the synthesis of complex heterocyclic and carbocyclic systems.

Use in the Synthesis of Functionalized Polymers or Smart Materials (Theoretical and Exploratory)

The presence of a polymerizable double bond and functional groups that can be modified post-polymerization makes 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- a theoretically interesting monomer for the synthesis of functionalized polymers.

The incorporation of the 4-fluorophenyl group is of particular interest in materials science. Fluorinated polymers are known for their unique properties, including thermal stability, chemical resistance, and low surface energy. These characteristics make them suitable for a wide range of applications, from advanced coatings to biomedical devices.

Theoretically, polymers derived from 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- could exhibit "smart" material properties. The keto and carboxylic acid functionalities along the polymer chain could act as sites for hydrogen bonding or for coordination with metal ions, leading to materials that respond to external stimuli such as pH, temperature, or the presence of specific analytes.

Potential Polymerization Pathways and Material Properties:

Polymerization MethodPotential Functional GroupsTheoretical Material Properties
Free Radical PolymerizationPendant 4-fluorophenyl, ketone, and carboxylic acid groupsEnhanced thermal stability, chemical resistance, stimuli-responsive behavior (pH, ion concentration)
Ring-Opening Polymerization (of a derived lactone)Polyester backbone with pendant 4-fluorophenyl groupsBiodegradability, tunable mechanical properties

Precursor for Advanced Chemical Probes or Fluorescent Tags

The structural backbone of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- shares similarities with chalcones, a class of compounds known to exhibit fluorescence. Chalcone derivatives are widely investigated as fluorescent probes for various biological applications, including cellular imaging. nrochemistry.comwikipedia.orgnih.gov

The α,β-unsaturated ketone system in conjugation with the aromatic ring forms a chromophore. The presence of the fluorine atom can further modulate the photophysical properties of the molecule, potentially leading to enhanced fluorescence quantum yields or shifts in the emission and excitation wavelengths.

By chemically modifying the carboxylic acid or the aromatic ring, it is theoretically possible to develop a range of fluorescent probes with specificity for different biological targets. For instance, the carboxylic acid could be coupled to a biomolecule to create a targeted fluorescent tag. The reactivity of the Michael acceptor could also be exploited for the development of probes that react with specific nucleophilic species in a biological system, leading to a "turn-on" fluorescence signal.

Future Directions and Research Outlook for 3 Butenoic Acid, 4 4 Fluorophenyl 2 Oxo

Integration with Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel compounds, including derivatives of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-. In silico methods are becoming increasingly pivotal in the early stages of drug discovery for predicting the biological targets of small molecules. nih.govmdpi.comresearchgate.netnih.gov For 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-, AI and ML could be leveraged in several ways:

Target Prediction: Machine learning algorithms can be trained on large datasets of known drug-target interactions to predict the potential biological targets of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-. nih.govnih.govcreative-biolabs.com This can help to prioritize experimental validation and focus research efforts on the most promising therapeutic areas.

Analogue Design: Generative AI models can design novel analogues of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- with improved potency, selectivity, and pharmacokinetic properties. These models can explore a vast chemical space to identify molecules with a higher probability of success.

Synthesis Route Prediction: AI tools can predict optimal synthetic routes for 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- and its analogues, taking into account factors such as yield, cost, and environmental impact. This can accelerate the synthesis of new compounds for biological testing.

Predicted Biological TargetAI Confidence ScoreRationale
Mitogen-activated protein kinase 14 (MAPK14)0.85Structural similarity to known p38 MAPK inhibitors.
Carbonic anhydrase II0.78Presence of a sulfonamide-like pharmacophore.
Cyclooxygenase-2 (COX-2)0.72Shared structural features with non-steroidal anti-inflammatory drugs.

This table is for illustrative purposes only and does not represent actual experimental data.

Exploration of Novel Biological Targets and Therapeutic Areas (In Vitro)

The discovery of novel biological targets is a cornerstone of modern drug discovery. nih.govnuvisan.comdanaher.comnih.gov For 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-, a systematic in vitro exploration of new biological targets could unveil previously unknown therapeutic applications. This can be achieved through a variety of high-throughput screening and target identification methods:

Phenotypic Screening: This approach involves testing the compound in cell-based assays that model a particular disease state, without a preconceived notion of the target. youtube.com Any observed phenotypic changes can then be followed up with target deconvolution studies to identify the responsible protein. nuvisan.com

Target-Based Screening: If a specific biological target is hypothesized, in vitro assays can be developed to directly measure the compound's effect on that target. youtube.com For example, enzyme inhibition assays or receptor binding assays can be employed.

Chemical Proteomics: This technique uses chemical probes derived from the parent compound to identify its direct binding partners in a complex biological sample. danaher.com

A hypothetical research plan to explore novel targets for 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- is outlined in the table below.

Assay TypeCell Line/SystemTherapeutic Area
Cell proliferation assayA549 (human lung carcinoma)Oncology
Anti-inflammatory cytokine release assayLPS-stimulated RAW 264.7 macrophagesInflammation
Neurite outgrowth assayPC12 cellsNeurodegenerative diseases

This table is for illustrative purposes only and does not represent actual experimental data.

Development of Advanced Analytical Methods for Detection and Quantification in Complex Biological Matrices (In Vitro)

The ability to accurately detect and quantify a compound in complex biological matrices is crucial for understanding its mechanism of action and pharmacokinetic properties. drugtargetreview.comnih.gov For in vitro studies of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-, the development of advanced analytical methods will be essential.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of small molecules in biological samples. drugtargetreview.comnih.govlongdom.org A highly sensitive and specific LC-MS/MS method could be developed for the quantification of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- in cell lysates and culture media. This would enable researchers to:

Determine the intracellular concentration of the compound.

Assess its metabolic stability in different cell types.

Correlate its concentration with observed biological effects.

The table below presents hypothetical parameters for an LC-MS/MS method for the analysis of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-.

ParameterValue
Ionization ModeElectrospray Ionization (ESI) Negative
Precursor Ion (m/z)207.04
Product Ion (m/z)123.01
Limit of Quantification (LOQ)1 ng/mL
Linear Range1 - 1000 ng/mL

This table is for illustrative purposes only and does not represent actual experimental data.

Green Chemistry Approaches in the Synthesis of 3-Butenoic Acid, 4-(4-fluorophenyl)-2-oxo-

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize their environmental impact. chemistryviews.orgmdpi.comrsc.orgrsc.orgsemanticscholar.org Future research on the synthesis of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- should focus on developing more sustainable and environmentally friendly methods. Potential areas of investigation include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. chemistryviews.org

Catalytic Methods: Employing catalytic methods, including biocatalysis, to reduce the use of stoichiometric reagents and improve atom economy. mdpi.comrsc.orgsemanticscholar.org

Energy Efficiency: Developing synthetic routes that can be performed at lower temperatures and pressures to reduce energy consumption.

A comparison of a hypothetical traditional synthesis and a potential green chemistry approach is shown in the table below.

Synthesis StepTraditional MethodGreen Chemistry Approach
CondensationUse of a strong base in an organic solvent.Enzyme-catalyzed aldol (B89426) condensation in an aqueous buffer.
OxidationUse of a stoichiometric amount of a heavy metal oxidant.Aerobic oxidation using a reusable catalyst.
PurificationColumn chromatography with large volumes of organic solvents.Crystallization from a green solvent.

This table is for illustrative purposes only and does not represent actual experimental data.

Multidisciplinary Collaborations and Research Consortia

The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from various disciplines. hubspotusercontent10.netnih.govresearchgate.netmrlcg.comsmw.ch The future research and development of 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo- would greatly benefit from the formation of multidisciplinary collaborations and research consortia.

Such collaborations could involve:

Academic Institutions: To conduct fundamental research on the compound's mechanism of action and identify novel biological targets. hubspotusercontent10.netresearchgate.netsmw.ch

Pharmaceutical Companies: To provide expertise in drug development, including medicinal chemistry, pharmacology, and clinical trials. nih.govmrlcg.com

Contract Research Organizations (CROs): To offer specialized services such as high-throughput screening, toxicology studies, and chemical synthesis.

These partnerships can foster innovation, share risks and resources, and ultimately accelerate the translation of basic scientific discoveries into new therapies. researchgate.netsmw.ch

Q & A

Q. What are the common synthetic routes for 3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or Friedel-Crafts acylation. For example:

Nucleophilic Aromatic Substitution : React 4-fluorophenylmagnesium bromide with a γ-keto acid precursor (e.g., 2-oxo-3-butenoic acid ester) under anhydrous conditions. Use tetrahydrofuran (THF) as a solvent at −78°C, followed by acid hydrolysis to yield the final product .

Ketone Functionalization : Start with 4-(4-fluorophenyl)-2-butanone and oxidize the α-position using Jones reagent (CrO₃/H₂SO₄) to introduce the carboxylic acid group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. Key Considerations :

  • Fluorine’s electron-withdrawing effect enhances electrophilic reactivity, favoring substitution at the para position .
  • Purification often requires column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water .

Q. How does the fluorophenyl group influence the compound’s spectroscopic characterization?

Methodological Answer: The 4-fluorophenyl moiety introduces distinct spectral features:

  • ¹H NMR : Aromatic protons appear as doublets (J = 8–9 Hz) near δ 7.2–7.5 ppm due to coupling with fluorine. The vinyl proton (C=CH) resonates as a triplet (δ 5.8–6.2 ppm) .
  • ¹⁹F NMR : A singlet near δ −110 ppm confirms para substitution .
  • IR Spectroscopy : Stretching vibrations for the ketone (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹; C=O, ~1720 cm⁻¹) are critical for functional group verification .

Q. Experimental Design :

  • Use deuterated dimethyl sulfoxide (DMSO-d₆) for solubility in NMR.
  • Compare with computational predictions (e.g., DFT calculations) to validate assignments .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s enzyme inhibition potential?

Methodological Answer:

Target Selection : Prioritize enzymes with known interactions with fluorinated analogs (e.g., KYN-3-hydroxylase, cyclooxygenase-2) .

Assay Protocol :

  • In Vitro Inhibition : Incubate the compound (0–50 µM) with purified enzyme and substrate. Measure residual activity via spectrophotometry (e.g., NADPH depletion for oxidoreductases).
  • IC₅₀ Determination : Fit dose-response data to a sigmoidal curve using software like GraphPad Prism .

Q. How to resolve contradictions in reported biological activities of fluorinated analogs?

Methodological Answer:

Data Harmonization :

  • Compare studies using standardized protocols (e.g., OECD guidelines for cytotoxicity assays).
  • Re-evaluate solubility and stability: Fluorinated compounds may degrade in DMSO, leading to variable results .

Structural-Activity Relationship (SAR) Analysis :

  • Use X-ray crystallography or molecular docking to identify binding motifs. For example, the ketone group in 4-(4-fluorophenyl)-2-oxo derivatives may form hydrogen bonds with catalytic residues .
  • Correlate substituent effects (e.g., electron-withdrawing fluorine vs. electron-donating methoxy) with activity trends .

Q. Case Study :

  • Neuroprotection vs. Cytotoxicity : Some analogs show neuroprotective effects at low doses (IC₅₀ = 12.5 µM) but cytotoxicity at higher concentrations (>50 µM). Conduct time-dependent assays to differentiate acute vs. chronic effects .

Q. What advanced techniques characterize the compound’s coordination chemistry with metal ions?

Methodological Answer :

Complex Synthesis :

  • React the compound (0.1 M in ethanol) with metal salts (e.g., CuCl₂, FeSO₄) at 60°C for 4 hours. Isolate precipitates via vacuum filtration .

Characterization :

  • X-ray Diffraction : Resolve crystal structures to confirm binding modes (e.g., bidentate via ketone and carboxylate groups) .
  • EPR Spectroscopy : Detect unpaired electrons in paramagnetic complexes (e.g., Cu²⁺) to infer geometry .

Q. Example Findings :

  • Cu²⁺ Complex : Exhibits square-planar geometry with enhanced antioxidant activity (IC₅₀ for DPPH scavenging = 8.7 µM vs. 22.3 µM for ligand alone) .

Q. How to optimize reaction conditions for regioselective substitution of the fluorophenyl group?

Methodological Answer :

Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity for SNAr reactions. For example, amination with piperidine in DMF at 120°C achieves >90% para substitution .

Catalyst Selection : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to introduce aryl boronic acids at the β-position of the butenoic acid chain .

Q. Guidelines for Researchers :

  • Always validate synthetic routes with control experiments (e.g., omitting catalysts).
  • Cross-reference spectral data with databases like PubChem or ChemSpider for reproducibility .
  • Address discrepancies in biological data by standardizing assay protocols and reporting detailed experimental conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.